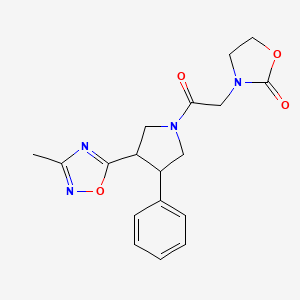![molecular formula C19H14F2N4OS B2425571 3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894050-08-9](/img/structure/B2425571.png)
3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are known for their wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of the 3-[(2-fluoro-4-biphenyl)ethyl]-5-mercapto-1,2,4-triazole with chloroacetic acid and relevant benzaldehydes in the presence of acetic acid, acetic anhydride, and anhydrous sodium acetate .Molecular Structure Analysis
The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar . The molecular structure also includes bifurcated C-H.O, C-H.N, and C-H.F interactions .Chemical Reactions Analysis
The chemical transformations of thiazolo[3,2-b][1,2,4]triazoles involve various synthetic strategies . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-b][1,2,4]triazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the design and synthesis of thiazolo[3,2-b]-1,2,4-triazoles with potential anti-inflammatory and analgesic properties, as studied by Doğdaş et al. (2007). These compounds are synthesized using a one-pot process and assessed for their in vivo activities (Doğdaş et al., 2007).
- Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for benzamide derivatives through microwave-assisted Fries rearrangement, providing insights into the regioselective synthesis of such compounds (Moreno-Fuquen et al., 2019).
- A study by Gündoğdu et al. (2017) details the structural determination of two structural analogs, including one with a similar fluorine-substituted structure, using synchrotron X-ray powder diffraction, highlighting their potential as cytotoxic agents (Gündoğdu et al., 2017).
Biological Activities
- Başoğlu et al. (2013) investigated the biological activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain a similar fluorinated structure. These compounds displayed antimicrobial, anti-lipase, and anti-urease activities (Başoğlu et al., 2013).
- Desai et al. (2013) synthesized novel fluorine-containing derivatives that showed significant antimicrobial potency against various bacteria and fungi, indicating the potential application of fluorine-substituted compounds in antimicrobial treatments (Desai et al., 2013).
Applications in Drug Development
- Makki et al. (2014) explored fluorine substituted 1,2,4-triazinones for their potential as anti-HIV-1 and CDK2 inhibitors, demonstrating the relevance of fluorine-substituted compounds in developing treatments for HIV and cancer (Makki et al., 2014).
Antioxidant and Protective Effects
- A study by Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress, indicating the potential of similar compounds in managing oxidative stress-related conditions (Aktay et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazoles, a key structural component of the compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of the compound would depend on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring towards the target site . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazoles are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazoles are known to exhibit a wide range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
3-fluoro-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMXLNOMYDUJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)

![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)



![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)